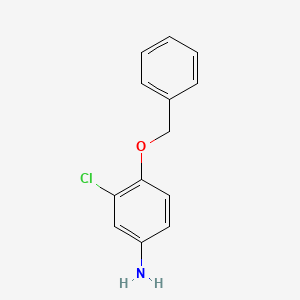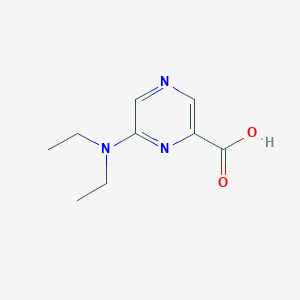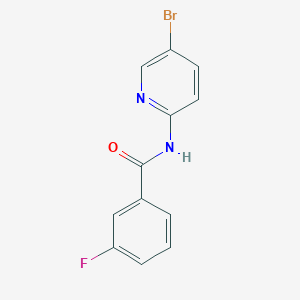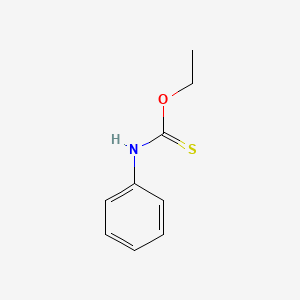
1-Isopropenyl-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated benzene derivatives is a topic of interest due to their potential applications. For instance, the preparation of 1-isopropyl-4-(3-guaiazulenylmethylium)benzene hexafluorophosphate and tetrafluoroborate involves reactions with guaiazulene and 4-isopropylbenzaldehyde in the presence of hexafluorophosphoric acid or tetrafluoroboronic acid, leading to high yields of the desired products . Similarly, the synthesis of 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene from fluoro(triisopropylsilyl)acetylene through thermochemical or photochemical transformation is reported to have excellent yield . These methods highlight the versatility and efficiency of synthesizing fluorinated benzene derivatives.
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is crucial for understanding their chemical behavior. X-ray crystallography has been used to determine the structure of these compounds. For example, the molecular structure of a crowded benzene derivative, 1,2,4-trifluoro-3,5,6-tris(triisopropylsilyl)benzene, was elucidated using this technique . The crystal structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene also reveals a propeller-like conformation, which is significant for the synthesis of cross-linked polymers .
Chemical Reactions Analysis
The reactivity of fluorinated benzene derivatives is another area of interest. The compound 1,2,4-Tris(trifluoromethyl)benzene undergoes a hydrogen/metal exchange when treated with lithium 2,2,6,6-tetramethylpiperidide, leading to regioisomeric mixtures that can be separated and used for further functionalization . This demonstrates the potential for selective lithiation and subsequent electrophilic substitution in the synthesis of fluorinated benzene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzene derivatives are influenced by their molecular structure. For instance, the proximity of ethynyl groups in the crystal structure of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene suggests a potential for cyclotrimerization, which is a reaction that could be exploited in the synthesis of novel materials . The stabilization of carbocations by azulenyl groups, as seen in the structure of 1-isopropyl-4-(3-guaiazulenylmethylium)benzene hexafluorophosphate, is another example of the unique properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Characterization in Polymer Chemistry
1-Isopropenyl-4-(trifluoromethyl)benzene has applications in the field of polymer chemistry. For instance, Yu Xin-hai (2010) discusses the synthesis of novel fluorine-containing polyetherimide using related compounds. These materials are characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), highlighting the compound's role in developing advanced polymers with specific properties (Yu Xin-hai, 2010).
Application in Isocyanate Synthesis
1-Isopropenyl-4-(trifluoromethyl)benzene is also significant in synthesizing isocyanates, which are crucial in various industries. Dong Jianxun et al. (2018) examined the synthesis optimization of 1,3-bis(isocyanatomethyl)benzene, an isocyanate known for its quality performance and resistance to yellowing and weathering. This research emphasizes the compound's role in producing materials used in optics, construction, and automotive industries (Dong Jianxun et al., 2018).
Development of Polyimides with Enhanced Properties
The compound's derivatives are instrumental in developing polyimides with improved properties. Zhiming Qiu et al. (2006) synthesized organosoluble polyimides with varying trifluoromethyl substituents, leading to enhanced thermal stability, solubility, and gas permeability. This research indicates its potential in creating materials with specific thermal and mechanical characteristics (Zhiming Qiu et al., 2006).
Trifluoromethylation Reactions in Organic Chemistry
1-Isopropenyl-4-(trifluoromethyl)benzene and its related compounds are used in trifluoromethylation reactions, which are important in organic synthesis. Geraldo Duran-Camacho et al. (2021) discussed the synthesis of an isolable pyridinium trifluoromethoxide salt from related compounds, demonstrating its effectiveness in trifluoromethoxide source for SN2 reactions (Geraldo Duran-Camacho et al., 2021).
Conclusion1-Isopropenyl-4-(trifluoromethyl)benzene plays a significant role in advancing polymer chemistry, isocyanate synthesis, development of polyimides, and trifluoromethylation reactions in organic synthesis. These applications highlight its versatility and importance in
Scientific Research Applications of 1-Isopropenyl-4-(trifluoromethyl)benzene
1. Polymer Chemistry Applications
1-Isopropenyl-4-(trifluoromethyl)benzene and its derivatives are used extensively in the synthesis of novel fluorine-containing polymers. Yu Xin-hai (2010) detailed the synthesis of such polymers using related fluorinated compounds, emphasizing their characterization through FTIR and DSC technologies. These polymers have potential applications in areas requiring specific thermal and mechanical properties (Yu Xin-hai, 2010).
2. Isocyanate Synthesis
Dong Jianxun et al. (2018) explored the optimization of 1,3-bis(isocyanatomethyl)benzene synthesis, a chemical derived from isocyanate with applications in optical polymers, construction, and automotive industries. Their research aimed at finding safer and environmentally friendly synthesis methods, indicating the importance of these compounds in various industrial applications (Dong Jianxun et al., 2018).
3. Development of Soluble Polyimides
Zhiming Qiu et al. (2006) conducted research on synthesizing soluble polyimides from isomeric compounds related to 1-Isopropenyl-4-(trifluoromethyl)benzene. These polyimides exhibit enhanced gas permeability, solubility, and thermal stability, underscoring their utility in advanced material applications (Zhiming Qiu et al., 2006).
4. Trifluoromethoxylation Reactions
Geraldo Duran-Camacho et al. (2021) described the preparation of an isolable pyridinium trifluoromethoxide salt from related compounds. This salt serves as an effective source for trifluoromethoxide in SN2 reactions, pivotal in organic synthesis and pharmaceutical applications (Geraldo Duran-Camacho et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
1-prop-1-en-2-yl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3/c1-7(2)8-3-5-9(6-4-8)10(11,12)13/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIVSZSXUMTYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334691 | |
| Record name | 1-isopropenyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropenyl-4-(trifluoromethyl)benzene | |
CAS RN |
55186-75-9 | |
| Record name | 1-isopropenyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)


![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)






![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)

